N'-(3,4-dimethylbenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]guanidine
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Description
N'-(3,4-dimethylbenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]guanidine is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Biological Activity
N'-(3,4-dimethylbenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]guanidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Guanidine moiety : Known for its role in biological systems and potential therapeutic effects.
- Indole group : Often associated with diverse biological activities, including antimicrobial and anticancer properties.
- Benzenesulfonyl group : Enhances solubility and bioavailability.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The guanidine group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The indole moiety can bind to receptors such as serotonin receptors, influencing neurotransmission.
- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activities
Research indicates several biological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate caspase pathways and inhibit cell proliferation.
Antimicrobial Properties
The compound has demonstrated activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the anticancer effects on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. |
Study 2 | Explored antimicrobial activity against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study 3 | Evaluated neuroprotective effects in a rat model of ischemic stroke. Treatment with the compound resulted in reduced infarct size and improved neurological scores. |
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Cell Viability Assays : In vitro studies using MTT assays demonstrated that the compound effectively reduces viability in various cancer cell lines.
- Mechanistic Insights : Flow cytometry analyses revealed that treatment leads to increased apoptotic cell populations.
- Synergistic Effects : Combination studies with existing chemotherapeutics indicate potential synergistic effects, enhancing overall efficacy.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13-7-8-16(11-14(13)2)26(24,25)23-19(20)21-10-9-15-12-22-18-6-4-3-5-17(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H3,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTFLMXBFLOYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CNC3=CC=CC=C32)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.